![molecular formula C17H11N3O3 B2485429 6-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one CAS No. 892755-12-3](/img/structure/B2485429.png)
6-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as MPOC and is a member of the chromone family of compounds. MPOC has been studied extensively for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
- Imatinib , a well-known therapeutic agent used to treat leukemia, specifically inhibits tyrosine kinases. Interestingly, 6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one shares structural similarities with imatinib . Investigating its potential as an anticancer drug could be a promising avenue.
- The compound has been designated for the treatment of Idiopathic Pulmonary Fibrosis (IPF) as an orphan drug . IPF is a progressive lung disease, and this designation highlights its potential therapeutic value in this context.
- 6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one serves as an intermediate in the synthesis of both nilotinib and imatinib . These drugs are crucial for treating various conditions, including certain cancers.
- It’s essential to explore the compound’s full scope in pharmaceutical research. You can find more detailed information in drug databases .
- In related research, derivatives containing an imidazole moiety have been evaluated for antihypertensive activity. While not directly related to the compound, this highlights the broader interest in similar chemical structures .
Anticancer Activity
Orphan Drug Designation
Intermediates in Drug Synthesis
Drug Knowledge Database
Antihypertensive Potential
properties
IUPAC Name |
6-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-10-2-3-14-12(8-10)9-13(17(21)22-14)16-19-15(20-23-16)11-4-6-18-7-5-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAINPPSTVTZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.